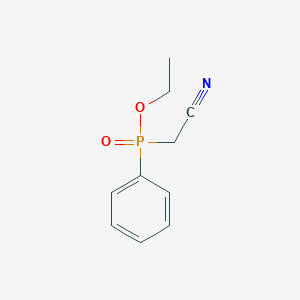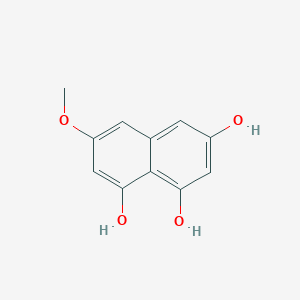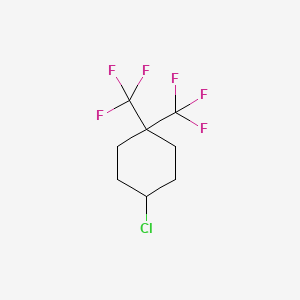
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane is an organofluorine compound characterized by the presence of a cyclohexane ring substituted with a chlorine atom and two trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclohexane derivatives using trifluoromethylating agents under photoredox catalysis . This process involves the generation of trifluoromethyl radicals, which then react with the cyclohexane substrate to form the desired product.
Industrial Production Methods
Industrial production of 4-Chloro-1,1-bis(trifluoromethyl)cyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize by-products and improve the overall purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new products with altered functional groups.
Radical Reactions: The trifluoromethyl groups can participate in radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced products.
Applications De Recherche Scientifique
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the trifluoromethyl groups.
Industry: Utilized in the development of new materials with enhanced chemical and physical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-1,1-bis(trifluoromethyl)cyclohexane involves its interaction with molecular targets through various pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity . These properties make it a valuable scaffold for the development of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(trifluoromethyl)cyclohexane: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Bromo-1,1-bis(trifluoromethyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
1,1,1-Trifluoro-2-chloroethane: Contains both chlorine and trifluoromethyl groups but with a different carbon skeleton.
Uniqueness
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane is unique due to the combination of a cyclohexane ring with both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65018-64-6 |
|---|---|
Formule moléculaire |
C8H9ClF6 |
Poids moléculaire |
254.60 g/mol |
Nom IUPAC |
4-chloro-1,1-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H9ClF6/c9-5-1-3-6(4-2-5,7(10,11)12)8(13,14)15/h5H,1-4H2 |
Clé InChI |
KAJMMPOGWODTCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1Cl)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium iodide](/img/structure/B14506012.png)
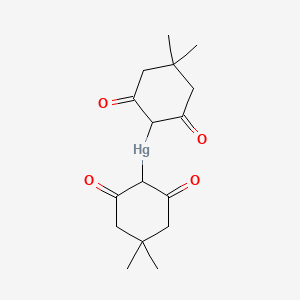
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
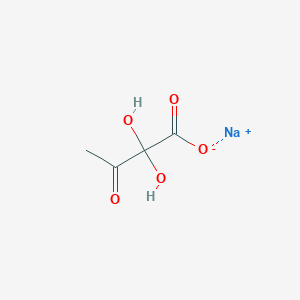
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)
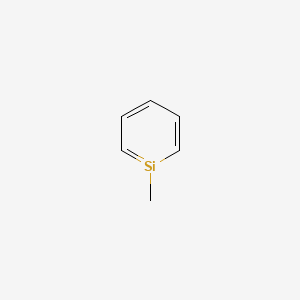

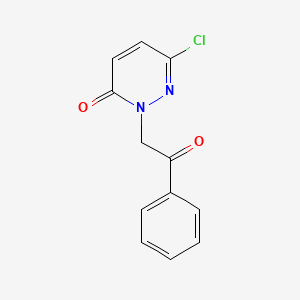
![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
